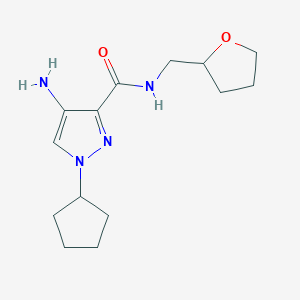

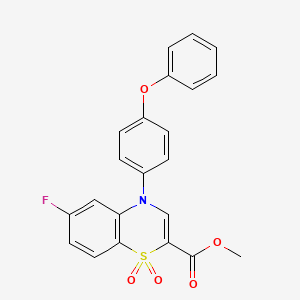

![molecular formula C19H24N2O4S B2567174 1-Ethyl-4-{[4-(2-methoxyphenoxy)phenyl]sulfonyl}piperazine CAS No. 606945-01-1](/img/structure/B2567174.png)

1-Ethyl-4-{[4-(2-methoxyphenoxy)phenyl]sulfonyl}piperazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of piperazine derivatives, such as 1-Ethyl-4-{[4-(2-methoxyphenoxy)phenyl]sulfonyl}piperazine, has been a subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

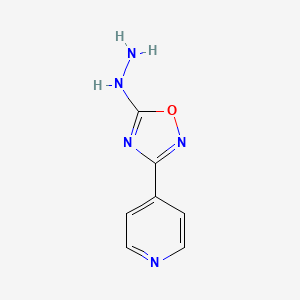

The molecular structure of 1-Ethyl-4-{[4-(2-methoxyphenoxy)phenyl]sulfonyl}piperazine is characterized by the presence of a piperazine ring, a sulfonyl group, and a methoxyphenoxy group. The exact structure would require more detailed spectroscopic analysis.科学的研究の応用

HIV-1 Reverse Transcriptase Inhibitors

A study by Romero et al. (1994) highlighted the synthesis and evaluation of analogues of 1-[4-methoxy-3,5-dimethylbenzyl]-4-[3-(ethylamino)-2-pyridyl]piperazine hydrochloride (U-80493E), including compounds structurally related to 1-Ethyl-4-{[4-(2-methoxyphenoxy)phenyl]sulfonyl}piperazine, for their inhibition of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT). These compounds, known as bis(heteroaryl)piperazines (BHAPs), were found to be significantly more potent than their precursor, leading to the development of atevirdine mesylate for clinical evaluation (Romero et al., 1994).

Adenosine A2B Receptor Antagonists

Borrmann et al. (2009) developed a series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, including derivatives structurally related to 1-Ethyl-4-{[4-(2-methoxyphenoxy)phenyl]sulfonyl}piperazine, as adenosine A2B receptor antagonists. These compounds demonstrated subnanomolar affinity and high selectivity, with the most potent compounds being PSB-09120 and PSB-0788. Additionally, PSB-603 was developed as an A2B-specific antagonist, showing its utility as a pharmacological tool for the selective labeling of human and rodent A2B receptors (Borrmann et al., 2009).

Serotonin Receptor Studies

Research summarized by Plenevaux et al. (2000) focused on [18F]4-(2′-methoxyphenyl)-1-[2′-[N-(2′′-pyridinyl)-p-fluorobenzamido]ethyl]-piperazine ([18F]p-MPPF), a derivative structurally akin to 1-Ethyl-4-{[4-(2-methoxyphenoxy)phenyl]sulfonyl}piperazine, as a 5-HT1A antagonist for studying serotonergic neurotransmission with positron emission tomography (PET). This research includes chemistry, radiochemistry, animal data, and human data with PET, providing a comprehensive overview of the compound's application in neuroscience (Plenevaux et al., 2000).

5-HT7 Receptor Antagonists

Yoon et al. (2008) synthesized and evaluated a series of piperazine derivatives, including compounds similar to 1-Ethyl-4-{[4-(2-methoxyphenoxy)phenyl]sulfonyl}piperazine, as 5-HT7 receptor antagonists. These compounds demonstrated IC50 values ranging from 12-580nM, with some showing good activity and selectivity over other serotonin receptors, highlighting their potential in treating conditions associated with the 5-HT7 receptor (Yoon et al., 2008).

Safety and Hazards

The safety and hazards associated with 1-Ethylpiperazine, a related compound, include acute toxicity when ingested, eye damage, flammability, skin corrosion, skin sensitization, and specific target organ toxicity . It’s likely that 1-Ethyl-4-{[4-(2-methoxyphenoxy)phenyl]sulfonyl}piperazine would have similar hazards, but specific information is not available in the search results.

特性

IUPAC Name |

1-ethyl-4-[4-(2-methoxyphenoxy)phenyl]sulfonylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O4S/c1-3-20-12-14-21(15-13-20)26(22,23)17-10-8-16(9-11-17)25-19-7-5-4-6-18(19)24-2/h4-11H,3,12-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUOHPINRADNWIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-4-{[4-(2-methoxyphenoxy)phenyl]sulfonyl}piperazine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-(furan-2-ylmethyl)-4,5-dimethoxybenzenesulfonamide](/img/structure/B2567093.png)

![N-[cyano(3,4-difluorophenyl)methyl]-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxamide](/img/structure/B2567103.png)

![9-[4-(benzyloxy)-3-ethoxyphenyl]-6,6-dimethyl-2-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2567108.png)

![3-Methoxy-4-(2-{[(4-methylphenyl)amino]oxy}-2-oxoethoxy)benzaldehyde](/img/structure/B2567113.png)